2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol
Overview
Description
The compound “2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol” is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs. The presence of the fluorophenyl group suggests that it may have unique properties compared to other piperazine derivatives .
Molecular Structure Analysis
The molecular structure of this compound would consist of a piperazine ring, which is a six-membered ring with two nitrogen atoms opposite each other. Attached to one of the nitrogen atoms would be a fluorophenyl group and an ethan-1-ol group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorophenyl and ethan-1-ol groups. The fluorine atom is highly electronegative, which could make the compound more reactive. The hydroxyl group (-OH) of the ethan-1-ol could potentially be involved in hydrogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl group could increase its lipophilicity, while the ethan-1-ol group could provide some degree of solubility in water .Scientific Research Applications
Synthesis and Chemical Properties
- Flunarizine Synthesis : Flunarizine is synthesized from compounds like 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol. It's used in treating migraines, dizziness, and epilepsy. Various synthesis methods include metal-catalyzed amination and Wittig reaction (Shakhmaev, Sunagatullina, & Zorin, 2016).
- Crystal Structure Analysis : Studies have analyzed the crystal structure of compounds similar to this compound, providing insights into their molecular configurations (Zhang, Zhai, Wan, Gong, & Jiang, 2011).
Biological and Pharmacological Applications
- Antifungal and Antibacterial Activities : Triazole derivatives containing a piperazine nucleus, related to this compound, have shown antimicrobial, antioxidant, and enzyme inhibitory potentials, with applications in addressing various microbial infections (Mermer, Demirbas, Demirbaş, Colak, Ayaz, Alagumuthu, & Arumugam, 2018).
- HIV-1 Inhibition : Modifications of the piperazine ring, as found in this compound, contribute significantly to the development of potent HIV-1 attachment inhibitors (Wang, Kadow, Zhang, Yin, Gao, Wu, Parker, Yang, Zadjura, Robinson, Gong, Spicer, Blair, Shi, Yamanaka, Lin, & Meanwell, 2009).
- Antipsychotic Potential : Certain derivatives of this compound are explored for antipsychotic activities. These compounds exhibit significant anti-dopaminergic and anti-serotonergic activity, which are important in treating psychiatric disorders (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol are yet to be fully identified. Similar compounds have been known to interact with various receptors in the central nervous system .
Mode of Action
Based on its structural similarity to other phenylpiperazines, it may interact with its targets by binding to their active sites, thereby modulating their function .
Biochemical Pathways
Phenylpiperazines often influence neurotransmitter systems, potentially affecting pathways related to serotonin, dopamine, and norepinephrine .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Phenylpiperazines often modulate neurotransmitter systems, potentially leading to changes in mood, cognition, and behavior .
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-11-1-3-12(4-2-11)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKAXBAMDYNOFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10541358 | |
Record name | 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10541358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90096-38-1 | |
Record name | 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10541358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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